molecular formula C13H16ClNS B1463462 [(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride CAS No. 1252548-92-7

[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B1463462
CAS No.: 1252548-92-7
M. Wt: 253.79 g/mol
InChI Key: BWOPXPQAAXAGLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine hydrochloride involves the reaction of 3-methylbenzylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization or chromatography techniques to remove any impurities .

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Methylphenyl)methylamine hydrochloride lies in its specific combination of a 3-methylphenyl group and a thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2-8,14H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOPXPQAAXAGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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